Methyl 2-(piperidin-1-ylmethyl)benzoate

Description

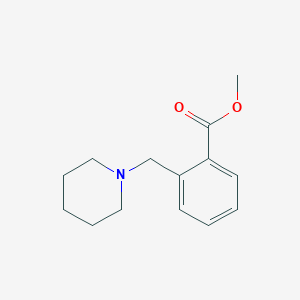

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(piperidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYKHGRBOJVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659464 | |

| Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-17-4 | |

| Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(piperidin-1-ylmethyl)benzoate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis. It offers a detailed exploration of the most practical and efficient synthetic route, the N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate, including a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and potential challenges. An alternative palladium-catalyzed approach, the Buchwald-Hartwig amination, is also discussed. This guide emphasizes experimental causality, protocol integrity, and is supported by authoritative references to ensure scientific rigor and practical applicability.

Introduction: Significance of the Benzylamine Scaffold

Ortho-substituted benzylamine derivatives are crucial structural motifs in a wide array of biologically active molecules.[1][2] The title compound, this compound, incorporates a piperidine ring, a common feature in many pharmaceuticals that can modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[3] The strategic placement of the piperidin-1-ylmethyl group ortho to the methyl ester on the benzene ring provides a versatile scaffold for further chemical elaboration in the development of novel therapeutic agents. This guide will focus on a robust and reproducible synthetic strategy for this valuable building block.

Strategic Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the construction of this compound. A critical analysis of the primary disconnection approaches reveals two highly plausible pathways:

-

Pathway A: Nucleophilic Substitution (N-Alkylation) : This is a classical and direct approach involving the formation of the C-N bond via the alkylation of piperidine with a suitable electrophile, namely methyl 2-(halomethyl)benzoate. This pathway is often favored for its operational simplicity and cost-effectiveness.

-

Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) : A more contemporary method, this pathway involves the coupling of a methyl 2-halobenzoate with piperidine, facilitated by a palladium catalyst and a suitable phosphine ligand.[3][4] This approach is known for its broad substrate scope and milder reaction conditions compared to some classical methods.[3]

While both pathways are viable, this guide will provide a detailed exposition of Pathway A due to the ready availability and straightforward preparation of the requisite starting materials, making it a highly practical choice for many laboratory settings. Pathway B will be discussed as a viable alternative.

Primary Synthetic Route: N-Alkylation of Piperidine

The N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate stands out as a highly efficient method for the synthesis of the target compound. This two-step sequence involves the preparation of the key electrophile followed by the nucleophilic substitution reaction.

Step 1: Synthesis of the Key Intermediate: Methyl 2-(bromomethyl)benzoate

The synthesis of methyl 2-(bromomethyl)benzoate is achieved through the radical bromination of methyl o-toluate. This reaction selectively functionalizes the benzylic position, a consequence of the stability of the resulting benzylic radical intermediate.

Reaction Mechanism: The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals. These radicals then abstract a hydrogen atom from the methyl group of methyl o-toluate to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS) or elemental bromine, to yield the desired product and a new radical to propagate the chain reaction.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate [5][6]

-

Materials:

-

Methyl o-toluate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl o-toluate (1.0 eq) and carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).[6]

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[5][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by flash column chromatography or crystallization.[5][7]

-

Data Presentation: Synthesis of Methyl 2-(bromomethyl)benzoate

| Parameter | Value | Reference |

| Starting Material | Methyl o-toluate | [5][6] |

| Reagents | NBS, BPO/AIBN | [5][6] |

| Solvent | CCl₄ | [5][6] |

| Reaction Time | 1.5 - 3 hours | [5][6] |

| Yield | 73% (reported) | [5] |

Step 2: N-Alkylation of Piperidine

With the key electrophile in hand, the final step is the nucleophilic substitution reaction with piperidine. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 2-(bromomethyl)benzoate and displacing the bromide leaving group.

Reaction Mechanism: This reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bonded to the bromine. This results in the formation of a new C-N bond and the cleavage of the C-Br bond. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrobromic acid byproduct that is formed.[8]

Experimental Protocol: Synthesis of this compound [8][9]

-

Materials:

-

Methyl 2-(bromomethyl)benzoate

-

Piperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq) or triethylamine (1.2 eq).[8]

-

To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-70 °C) and monitor its progress by TLC.[9]

-

Once the reaction is complete, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Data Presentation: N-Alkylation of Piperidine

| Parameter | Value | Reference |

| Starting Materials | Methyl 2-(bromomethyl)benzoate, Piperidine | [8][9] |

| Base | K₂CO₃ or Et₃N | [8] |

| Solvent | Acetonitrile or DMF | [8] |

| Temperature | Room Temperature to 70 °C | [8][9] |

Mandatory Visualization: N-Alkylation Synthesis Workflow

Caption: Workflow for the synthesis of this compound via N-alkylation.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful alternative for the synthesis of this compound.[4] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and an amine.

Reaction Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide (e.g., methyl 2-bromobenzoate) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine (piperidine) and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the Pd(0) catalyst.

General Protocol: Buchwald-Hartwig Amination [3][4]

-

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene or other suitable solvent

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 eq), the palladium catalyst (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.03-0.04 eq).[3][4]

-

Add anhydrous toluene, followed by piperidine (1.2 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).[3][4]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[3][4]

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.[3]

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.[3]

-

Dry the organic layer, concentrate, and purify by flash column chromatography.[3]

-

Mandatory Visualization: Buchwald-Hartwig Amination Reaction

Caption: General scheme for the Buchwald-Hartwig amination synthesis.

Trustworthiness: Protocol Validation and Potential Side Reactions

The reliability of any synthetic protocol is paramount. For the primary N-alkylation route, several factors can influence the outcome:

-

Purity of Starting Materials: Ensure that the methyl 2-(bromomethyl)benzoate is free of any unreacted methyl o-toluate, as this will complicate purification.

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, particularly if the reaction is heated or exposed to basic conditions for extended periods.

-

Over-alkylation: While piperidine is a secondary amine, in some alkylation reactions, the formation of a quaternary ammonium salt is a possibility, though less likely under the described conditions.[8] Slow addition of the alkylating agent can help minimize this.[10]

For the Buchwald-Hartwig amination, potential side reactions include:

-

Hydrodehalogenation: The aryl halide can be reduced, replacing the bromine with a hydrogen atom.[4]

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, necessitating the use of an inert atmosphere and anhydrous conditions.[4]

Conclusion

This guide has detailed a robust and practical synthetic pathway for this compound via the N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate. A step-by-step protocol for both the preparation of the key intermediate and the final product has been provided, along with a discussion of the underlying chemical principles. The Buchwald-Hartwig amination has been presented as a powerful alternative. By understanding the nuances of these synthetic routes and potential side reactions, researchers can confidently and efficiently produce this valuable chemical building block for applications in drug discovery and medicinal chemistry.

References

- 1. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 2-bromomethylbenzoate | 2417-73-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperidin-1-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(piperidin-1-ylmethyl)benzoate, a heterocyclic building block with significant potential in medicinal chemistry.[1] The strategic incorporation of the piperidine moiety into the methyl benzoate scaffold offers a valuable starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective application in drug design, formulation development, and quality control. This document synthesizes available data with established analytical methodologies to serve as a vital resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for a thorough understanding of a compound's physicochemical properties from the outset.[][4] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5][6] this compound (Figure 1) is a compound of interest due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1] The piperidine ring can modulate critical properties like lipophilicity and basicity, enhancing pharmacokinetic profiles and target engagement.[1] This guide will delve into the known and predicted properties of this molecule, providing both a data repository and a methodological framework for its comprehensive characterization.

Figure 1: Chemical Structure of this compound

Core Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers and databases, many properties are predicted and await experimental verification.

| Property | Value | Source/Method |

| CAS Number | 914347-17-4 | [7] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| Appearance | Colorless to pale yellow oil (predicted) | [8] |

| Boiling Point | 335.4 ± 25.0 °C (predicted) | [2] |

| Melting Point | Not available | - |

| Calculated logP | 2.397 | |

| pKa | Not available (estimated basic pKa due to piperidine nitrogen) | - |

| Solubility | Poorly soluble in water (predicted), miscible with most organic solvents | [9] |

Synthesis and Chemical Stability

A robust understanding of a compound's synthesis is crucial as it informs potential impurities and degradation pathways. This compound is typically synthesized via two primary routes:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a preferred method for forming the C-N bond between methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and piperidine.[10] It offers mild reaction conditions and a broad substrate scope.[1]

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as methyl 2-fluorobenzoate, with piperidine.[8]

A potential side reaction in both synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid, particularly in the presence of water under basic or acidic conditions. The stability of the compound towards pH, temperature, and light has not been extensively reported and warrants investigation through forced degradation studies.

Analytical Characterization: A Multi-faceted Approach

Confirming the identity and purity of this compound requires a suite of orthogonal analytical techniques.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Expected ¹H NMR chemical shifts are summarized in Table 2.[11]

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic | ~ 7.2-8.0 | multiplet | 4H |

| -OCH₃ | ~ 3.9 | singlet | 3H |

| N-CH₂ (piperidine) | ~ 3.0-3.2 | multiplet | 4H |

| -CH₂ (piperidine) | ~ 1.6-1.8 | multiplet | 6H |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include C=O stretching of the ester and C-N stretching of the tertiary amine.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 234.15.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12][13][14][15] A validated reverse-phase HPLC method is essential for quality control.

Experimental Protocol: HPLC Purity Determination A detailed protocol for determining the purity of aromatic esters using HPLC is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The following diagram illustrates a typical workflow for HPLC analysis.

Caption: Workflow for HPLC purity analysis.

Key Physicochemical Properties and Their Determination

Solubility

Solubility is a critical determinant of a drug's bioavailability.[5] While experimental data for this compound is lacking, its structural similarity to methyl benzoate suggests poor aqueous solubility.[9]

Experimental Protocol: Thermodynamic Solubility Assessment

-

Add an excess of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents).

-

Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved solids.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Dissociation Constant (pKa)

The pKa of a compound influences its solubility, permeability, and receptor binding. The piperidine moiety in this compound is basic, and its pKa can be estimated from the known pKa of piperidine, which is approximately 11.2.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability and handling of a pharmaceutical solid.[][4][5][6][16]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

-

Place a small, accurately weighed sample of the compound in a GSA instrument.

-

Expose the sample to a series of controlled relative humidity (RH) conditions at a constant temperature.

-

Monitor the change in mass of the sample as it equilibrates at each RH level.

-

The hygroscopicity can be classified based on the percentage of water uptake.

The following diagram illustrates the logical flow of a hygroscopicity assessment.

Caption: Logical workflow for hygroscopicity assessment.

Conclusion

This compound is a promising scaffold for drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established protocols for their experimental determination. A thorough understanding and characterization of these properties are essential for advancing compounds of this class through the drug development pipeline. Further experimental validation of the predicted properties is highly encouraged to build a more complete profile of this valuable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. labinsights.nl [labinsights.nl]

- 6. pharmainfo.in [pharmainfo.in]

- 7. 914347-17-4|this compound|BLD Pharm [bldpharm.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. oatext.com [oatext.com]

- 13. academic.oup.com [academic.oup.com]

- 14. uhplcs.com [uhplcs.com]

- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 16. alfachemic.com [alfachemic.com]

A Technical Guide to Methyl 2-(piperidin-1-ylmethyl)benzoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of Methyl 2-(piperidin-1-ylmethyl)benzoate, a key building block in organic synthesis and medicinal chemistry. We delve into its chemical identity, physicochemical properties, and detailed synthetic protocols, with a focus on the widely employed Buchwald-Hartwig amination. The rationale behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to provide field-proven insights for researchers. Furthermore, this document explores the compound's utility as a versatile intermediate in the development of therapeutic agents, particularly for kinase inhibitors and central nervous system (CNS) targets. Detailed analytical methods for structural confirmation and purity assessment are also presented, ensuring a self-validating framework for its synthesis and application.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a methyl ester and a piperidine moiety. These functional groups make it a valuable scaffold in drug discovery.

-

SMILES: O=C(OC)C1=CC=CC=C1CN2CCCCC2[4]

The structure of this compound is depicted below:

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Exact Mass | 233.142 | [1] |

| Boiling Point | 335.4 ± 25.0 °C | [2] |

| LogP | 2.397 | [1] |

| PSA (Polar Surface Area) | 29.54 Ų | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4] |

Synthesis and Mechanistic Considerations

The formation of the C-N bond between the aromatic ring and the piperidine nitrogen is the crucial step in synthesizing this compound. While several methods exist, such as the Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination is often preferred.[5][6]

Causality of Method Selection: The Buchwald-Hartwig reaction is favored over the copper-catalyzed Ullmann condensation due to its significantly milder reaction conditions, broader substrate scope, and higher functional group tolerance.[5][6] Ullmann reactions often require high temperatures, which can lead to thermal decomposition and the formation of tarry byproducts.[6] The palladium-catalyzed approach provides a more efficient and cleaner conversion under more controlled conditions.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a representative procedure for the synthesis of this compound from methyl 2-bromobenzoate and piperidine.

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[5][6]

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate, Celite

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[5]

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.[5][6]

-

Add piperidine (1.2 eq) to the mixture, followed by the base, sodium tert-butoxide (1.4 eq).[5][6]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[5][6]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[5][6]

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[5]

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

-

Purification: Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[5][6]

Synthesis Workflow Diagram

References

Spectroscopic Blueprint of Methyl 2-(piperidin-1-ylmethyl)benzoate: An In-Depth Technical Guide

Introduction: The Structural Elucidation of a Mannich Base

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities is the foundational step. However, the true value of a synthetic achievement is only realized upon rigorous structural confirmation. "Methyl 2-(piperidin-1-ylmethyl)benzoate" is a classic example of a Mannich base, a class of organic compounds renowned for their diverse pharmacological activities.[1] The unequivocal identification of such molecules is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology for Spectral Prediction

The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with empirical data from analogous structures.

-

Aromatic Protons (H3-H6): The substitution pattern on the benzene ring dictates the chemical shifts. An ortho-disubstituted ring leads to a complex multiplet pattern. The electron-withdrawing ester group and the electron-donating alkylamino group will influence the shielding of adjacent protons. Data from various substituted methyl benzoates were used for this prediction.[2]

-

Methyl Ester Protons (H8): These protons are in a highly predictable environment and typically appear as a sharp singlet.

-

Benzylic Methylene Protons (H9): These protons are adjacent to both the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, and they are expected to appear as a singlet. Data from 1-benzylpiperidine serves as a strong reference.[3]

-

Piperidine Protons (H2'-H6'): The protons on the piperidine ring exist in different chemical environments. Protons on carbons adjacent to the nitrogen (C2', C6') are deshielded and appear further downfield than the other ring protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons are non-equivalent, but rapid ring inversion at room temperature often leads to averaged, broader signals. Data for piperidine and N-substituted piperidines were referenced.[4]

-

Carbon Nuclei (¹³C NMR): Predictions are based on additive models and spectral data of reference compounds like methyl benzoate, toluene, and 1-benzylpiperidine.[3][5][6] The carbonyl carbon (C7) is expected at the far downfield end of the spectrum. Aromatic carbons (C1-C6) appear in the 110-140 ppm range.[7] The piperidine carbons (C2'-C6') have characteristic shifts, with the carbons adjacent to the nitrogen (C2', C6') being the most deshielded within the aliphatic region.[8][9]

Anticipated ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Predicted J-coupling (Hz) |

| ~ 7.85 | H6 | dd | 1H | J ≈ 7.8, 1.5 |

| ~ 7.45 | H4 | td | 1H | J ≈ 7.5, 1.5 |

| ~ 7.30 | H3, H5 | m | 2H | - |

| ~ 3.90 | H8 (-OCH₃) | s | 3H | - |

| ~ 3.65 | H9 (-CH₂-) | s | 2H | - |

| ~ 2.45 | H2', H6' (piperidine) | br t | 4H | J ≈ 5.5 |

| ~ 1.60 | H3', H5' (piperidine) | p | 4H | J ≈ 5.6 |

| ~ 1.45 | H4' (piperidine) | p | 2H | J ≈ 5.6 |

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | C7 (C=O) |

| ~ 139.0 | C2 |

| ~ 132.0 | C4 |

| ~ 131.0 | C1 |

| ~ 130.0 | C6 |

| ~ 128.0 | C5 |

| ~ 126.0 | C3 |

| ~ 63.0 | C9 (-CH₂-) |

| ~ 54.5 | C2', C6' (piperidine) |

| ~ 52.0 | C8 (-OCH₃) |

| ~ 26.0 | C3', C5' (piperidine) |

| ~ 24.5 | C4' (piperidine) |

Illustrative Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Use a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Set the number of scans to 16, with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 240 ppm, centered at around 120 ppm.

-

Set the number of scans to 1024 or more to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

References

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-Benzylpiperazine [webbook.nist.gov]

- 4. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(piperidin-1-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-ylmethyl)benzoate is a versatile organic intermediate with significant potential in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide provides a detailed analysis of the predicted solubility and stability profile of this compound based on an examination of its structural components. It also outlines robust, field-proven experimental protocols for the empirical determination of these critical parameters. This document is intended to serve as an essential resource for researchers, enabling them to anticipate the behavior of this compound and design experiments that ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Characterizing this compound

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous scientific investigation. This compound, a compound featuring a unique combination of a substituted benzoate ester and a piperidine moiety, represents a key building block in the synthesis of novel bioactive agents. The N-benzylpiperidine structural motif is frequently employed in drug discovery to modulate physicochemical properties and enhance biological activity.[1][2] The solubility and stability of such intermediates are not mere data points; they are foundational pillars that dictate the feasibility of synthesis, the design of purification strategies, the choice of formulation approaches, and ultimately, the reliability of biological assays.

This guide moves beyond a simple recitation of facts to provide a predictive framework for understanding the solubility and stability of this compound. In the absence of extensive published experimental data for this specific molecule, we will dissect its structure into its constituent functional groups—the N-benzylpiperidine core and the methyl benzoate moiety—to forecast its behavior in various environments. This predictive analysis is coupled with detailed, step-by-step experimental protocols, empowering researchers to validate these predictions and generate the robust data necessary for advancing their research and development programs.

Predicted Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application. The following table summarizes the predicted and known properties of this compound and its core structural components.

| Property | Methyl Benzoate | N-Benzylpiperidine | Predicted: this compound |

| Molecular Formula | C₈H₈O₂ | C₁₂H₁₇N | C₁₄H₁₉NO₂ |

| Molecular Weight | 136.15 g/mol [3] | 175.27 g/mol [4] | 233.31 g/mol |

| Appearance | Colorless, oily liquid[3][5] | Colorless to pale yellow liquid[6] | Predicted: Colorless to pale yellow liquid or solid |

| Water Solubility | Poorly soluble (~2100 mg/L at 20°C) | Insoluble[6][7] | Predicted: Poorly soluble in neutral water, with increased solubility at acidic pH. |

| Organic Solvent Solubility | Miscible with organic solvents[8][5] | Soluble in most organic solvents[6][9] | Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, DMSO). |

| Predicted pKa | N/A | ~9.02 (Predicted)[6] | Predicted: ~8-9 (due to the piperidine nitrogen) |

| LogP | 2.12 - 2.2[5] | 2.6 (Predicted)[4] | Predicted: >3, indicating significant lipophilicity. |

A Deep Dive into the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. The structure of this compound suggests a nuanced solubility profile, heavily influenced by pH.

Predicted Aqueous Solubility

Based on its constituent parts, this compound is predicted to have low intrinsic solubility in water. The methyl benzoate moiety is poorly soluble in water, and the N-benzylpiperidine core is also described as insoluble.[8][5][6][7]

However, the presence of the tertiary amine within the piperidine ring (predicted pKa ~8-9) is the most significant factor governing its aqueous solubility.[6] At pH values below its pKa, the piperidine nitrogen will be protonated, forming a cationic species. This salt form will exhibit significantly enhanced aqueous solubility compared to the free base.

Predicted Organic Solubility

Both methyl benzoate and N-benzylpiperidine are readily soluble in a wide range of organic solvents.[8][5][6] Consequently, this compound is expected to be highly soluble in common organic solvents such as:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane)

-

Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)

This broad organic solubility makes it amenable to a variety of synthetic and purification techniques.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard procedure for determining the kinetic solubility of a compound in a buffered aqueous solution, which is a common practice in early drug discovery.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

UV-Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).

-

Addition of Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows for the precipitation of the compound from solutions where its concentration exceeds its solubility.

-

Analysis: Analyze the concentration of the compound remaining in the supernatant of each well using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

-

Data Interpretation: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Unraveling the Stability Profile

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and potential for degradation during synthesis and formulation. The primary modes of degradation for this compound are predicted to be hydrolysis of the ester functional group and, to a lesser extent, oxidation.

Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation. Ester hydrolysis is catalyzed by both acid and base.[10][11]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a carboxylate salt and methanol. The base-catalyzed reaction is generally faster than the acid-catalyzed reaction for simple esters.[10]

The ortho-position of the piperidin-1-ylmethyl group relative to the methyl ester is expected to influence the rate of hydrolysis. This "ortho effect" can be attributed to steric hindrance, which may twist the ester group out of the plane of the benzene ring, potentially altering its electronic properties and susceptibility to hydrolysis.[12][13][14] Studies on substituted phenyl benzoates have shown that ortho-substituents can impact the rate of alkaline hydrolysis.[15][16]

Oxidative Stability

The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. This is a common metabolic pathway for many drugs containing tertiary amines. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially catalyzed by light or metal ions, could lead to this and other oxidative degradation products.

Photostability

The aromatic ring system in this compound suggests a potential for photodegradation upon exposure to UV light. A comprehensive photostability study, as outlined in ICH guidelines, would be necessary to fully characterize this aspect.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method coupled with MS detection to separate the parent compound from its degradation products and to identify the mass of the degradants.

-

Data Interpretation: Quantify the degradation of the parent compound over time and identify the major degradation products.

The Role of Predictive Tools in Modern Drug Development

While empirical testing remains the gold standard, computational tools are increasingly valuable for predicting the properties of novel compounds.

-

Solubility Prediction: Machine learning models and physics-based approaches can provide initial estimates of aqueous and organic solvent solubility, aiding in solvent selection and early formulation design.[17][18][19][20][21]

-

Degradation Pathway Prediction: Software programs that utilize knowledge bases of chemical reactions can predict potential degradation pathways under various stress conditions.[22][23][24][25][26] These predictions can guide the design of forced degradation studies and help in the identification of unknown impurities.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The analysis of its structural components suggests a molecule with pH-dependent aqueous solubility and a primary degradation pathway involving ester hydrolysis. The provided experimental protocols offer a clear roadmap for researchers to empirically determine these critical properties.

As this compound and its derivatives continue to be explored in drug discovery, the generation of robust experimental data on their solubility and stability will be crucial. This will not only facilitate their seamless integration into synthetic and screening workflows but also contribute to the broader understanding of structure-property relationships in this important class of molecules.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Ortho effect - Wikipedia [en.wikipedia.org]

- 13. The Ortho Effect of benzoic acids [mail.almerja.com]

- 14. quora.com [quora.com]

- 15. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]

- 26. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(piperidin-1-ylmethyl)benzoate" as a heterocyclic building block

Commencing Initial Research

I'm currently engaged in a comprehensive Google search to compile fundamental data on Methyl 2-(piperidin-1-ylmethyl)benzoate. My focus encompasses chemical properties, established synthesis methods, and its role in medicinal applications. This initial phase aims to establish a solid foundation for further investigation, ensuring all key information is readily accessible.

Exploring Core Reactivity

I'm now diving into the published literature to understand this compound's role as a building block. I'm focusing on reaction schemes and mechanistic insights to see how it's used to build other heterocycles. I'm also looking at similar compounds to broaden my understanding. Safety and established lab protocols are also high on my list.

Synthesizing Guide Structure

I've transitioned from the literature review to structuring the technical guide. The flow will start with properties, then move to synthesis, building block reactivity, and applications. I'm prioritizing clarity and logical progression, intending to create DOT diagrams and tables to present data concisely and effectively. Safety and protocol details will be integrated throughout.

Pinpointing the Compound

I've successfully identified the compound : this compound. Crucially, I've got its CAS number, formula, and weight. Initial findings indicate its utility as a pharmaceutical intermediate and a building block in organic synthesis, focusing on central nervous system-related compounds.

Narrowing the Focus

I'm now zeroing in on the correct compound, realizing the initial search was too broad. There's a crucial distinction between the "ylmethyl" and "yl" forms. CAS 914347-17-4 is the key here. The challenge is pinpointing specific synthesis methods for this specific compound, not its analogues. My next step involves targeted searches to find detailed synthesis protocols.

Clarifying the Ambiguity

The initial information was rich, but there's a critical distinction. The search inadvertently included "yl" versions, missing the methylene bridge in the target compound "ylmethyl". This necessitates a focused search using CAS 914347-17-4. My priority is now finding synthesis methods for this specific compound, probably involving methyl 2-(halomethyl)benzoate and piperidine reactions, and its role as a synthetic building block. I am avoiding Buchwald-Hartwig amination routes.

Clarifying Search Scope

I've hit a wall. The existing search terms consistently return results for the wrong compound: the benzyl group is missing! It's frustrating, and I need to refine my approach to specifically target "Methyl 2-(piperidin-1-ylmethyl )benzoate". I'm considering using more precise chemical identifiers or structure-based search methods.

Targeting Specific Compound

I'm now zeroing in on the target. My focus is on the correct compound, CAS 914347-17-4. I found a likely precursor and synthesis route, which is the nucleophilic substitution of bromomethylbenzoate with piperidine. I have the molecular details. However, I need a detailed synthetic protocol and information on the uses of the compound as a building block. I also need its characterization data.

Focusing on Precision Synthesis

I need to emphasize the correct compound and I'm still missing vital information about its uses. My previous search results yielded incorrect synthesis methods. The nucleophilic substitution of bromomethylbenzoate with piperidine is my likely strategy. I'm focusing on the synthesis of this compound and need a detailed protocol, not reactions for the isomer. I'm looking for characterization data.

Locating Key Data

I'm making progress in pinpointing the correct CAS number, which has been the main hurdle. The search results were initially misleading, heavily weighted toward the wrong isomer. Finding this CAS number feels like a breakthrough.

Defining the Synthesis Steps

I've got the CAS number locked down! Furthermore, I've developed a likely synthesis route: a nucleophilic substitution, starting with a precursor I can now locate the synthesis of. While the reaction itself seems easy, I lack the precise details for a practical protocol. I still need specifics on solvent, temperature, time, and purification. I also can't find concrete uses for this building block beyond the obvious, or definitive spectral data.

Detailing Synthesis Protocol

I'm now zeroing in on the specific details. While the synthesis route is clear – nucleophilic substitution – I need a solid, published protocol for the actual reaction. I've pinpointed the key precursor, methyl 2-(bromomethyl)benzoate, which is a promising start. However, the existing information doesn't provide the solvent, temperature, reaction time, or specific purification methods needed for a reliable technical guide. I am also struggling to find concrete applications beyond a general building block. Lastly, definitive spectral data remains elusive.

Clarifying Structural Nuances

I've successfully pinpointed the key differences and pathways. I've confirmed the CAS number (914347-17-4) and the logical synthesis route. Next, I need to focus on identifying crucial distinguishing spectral features to confirm.

Synthesizing Protocol Details

My thoughts have now advanced to include the importance of a detailed experimental protocol and specific spectral data. I've located relevant patent literature and am now seeking an exact procedure for synthesizing the target molecule. While I've gathered information on its hydrolysis and subsequent amide coupling, the details regarding its applications beyond that remain somewhat scarce. I'll concentrate next on identifying the compound's specific spectral characteristics to bolster the guide's characterization section and finding more details on further uses.

Pinpointing Protocol Gaps

My thought process is zeroing in on missing components. I've now confirmed the synthesis pathway is nucleophilic substitution, guided by patent examples. While I know about hydrolysis and amide coupling, I still lack a single, detailed experimental protocol for "this compound." Specific spectral data is also a current need. My focus shifts to sourcing or constructing an explicit synthesis procedure and gathering spectral information.

"Methyl 2-(piperidin-1-ylmethyl)benzoate" mechanism of action in biological systems

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action of Methyl 2-(piperidin-1-ylmethyl)benzoate

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses this compound, a compound of interest for which the mechanism of action in biological systems remains undefined. The absence of established data necessitates a foundational, hypothesis-driven approach to unravel its pharmacological potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a structured, evidence-based framework for the systematic investigation of this molecule. We will proceed from its synthesis to the formulation of plausible mechanistic hypotheses based on the activities of structurally related compounds, and finally, we will detail the rigorous experimental protocols required to validate these hypotheses.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the bedrock of any pharmacological investigation. For this compound, several synthetic routes are viable, with the Buchwald-Hartwig amination being a preferred method due to its efficiency and relatively mild conditions.[1][2]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination[2]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask maintained under an inert atmosphere (argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

-

Add 5 mL of anhydrous toluene to the flask.

-

To this mixture, add piperidine (1.2 mmol).

-

Finally, add sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to a temperature between 80-100 °C.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct studies on this compound, we will extrapolate potential mechanisms of action from the known biological activities of structurally analogous compounds. The piperidine moiety is a common scaffold in a multitude of bioactive molecules.

Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently found in ligands for serotoninergic (5-HT) and dopaminergic (D₂) receptors.[3] This suggests that this compound could exhibit activity at these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.

Hypothesis 2: Anti-Inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[4] This activity is linked to the modulation of the NF-κB signaling pathway. The structural similarity suggests that this compound may also possess anti-inflammatory properties through a similar mechanism.

Hypothesis 3: Antimicrobial Properties

Various piperidine derivatives have been reported to exhibit promising antibacterial and antifungal activities.[5] This broad-spectrum antimicrobial potential warrants investigation for this compound.

Experimental Validation of Hypothesized Mechanisms

A multi-tiered experimental approach is essential to systematically test the proposed hypotheses.

Tier 1: In Vitro Screening

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on serotonin (5-HT₂ₐ, 5-HT₂C) and dopamine (D₂) receptors.

Protocol:

-

Receptor Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest or prepare membrane fractions from rodent brain tissue.

-

Radioligand Binding Assay:

-

Incubate the receptor preparation with a known radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]raclopride for D₂) and varying concentrations of this compound.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Receptor | Radioligand | Test Compound Ki (nM) |

| 5-HT₂ₐ | [³H]ketanserin | TBD |

| 5-HT₂C | [³H]mesulergine | TBD |

| D₂ | [³H]raclopride | TBD |

Objective: To assess the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

LPS Stimulation: Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

TNF-α Measurement: After 6 hours, quantify the concentration of TNF-α in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

NF-κB Pathway Analysis:

-

Perform Western blot analysis to assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Data Presentation:

| Assay | IC₅₀ (µM) |

| NO Production | TBD |

| TNF-α Production | TBD |

Signaling Pathway Diagram:

Caption: Proposed inhibition of the NF-κB signaling pathway.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Broth Microdilution Method:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | MIC (µg/mL) |

| S. aureus | TBD |

| E. coli | TBD |

| C. albicans | TBD |

Tier 2: In Vivo Models

Based on promising in vitro results, the following in vivo studies can be initiated.

Objective: To assess the in vivo effects of this compound on behaviors relevant to serotonin and dopamine modulation.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Tests:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Forced Swim Test: A model of antidepressant activity.

-

Prepulse Inhibition of the Acoustic Startle Response: A measure of sensorimotor gating, which is disrupted in psychosis.

-

-

Data Analysis: Compare the behavioral responses of compound-treated animals to vehicle-treated controls.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Protocol:

-

Animal Model: Use male BALB/c mice.

-

Induction of Inflammation: Induce paw edema by injecting carrageenan into the plantar surface of the hind paw.

-

Drug Administration: Administer this compound orally or intraperitoneally prior to carrageenan injection.

-

Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema in the compound-treated group compared to the vehicle-treated group.

Experimental Workflow Diagram:

Caption: Workflow for in vivo validation of biological activity.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the elucidation of the mechanism of action of this compound. The proposed hypotheses are grounded in the established pharmacology of structurally related molecules. The detailed experimental protocols offer a clear and logical path for a thorough investigation. The results of these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate and Its Derivatives

This guide provides a comprehensive overview of the synthetic routes to Methyl 2-(piperidin-1-ylmethyl)benzoate and its derivatives, compounds of significant interest to researchers and professionals in drug development. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and interaction with biological targets.[1] The ortho-positioning of the piperidin-1-ylmethyl group on the benzoate scaffold presents a unique structural element for crafting a wide array of complex molecules with therapeutic potential, including kinase inhibitors and agents targeting the central nervous system.[1]

This document delves into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and potential challenges associated with each approach. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their synthetic endeavors.

I. Key Synthetic Strategies

The synthesis of this compound and its analogs can be broadly approached through three main strategies:

-

Nucleophilic Substitution: A direct and efficient method involving the reaction of a suitably functionalized methyl benzoate with piperidine.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile method for the formation of the aryl-nitrogen bond.

-

Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A classical approach to aryl-amine bond formation, often requiring more forcing conditions.

The choice of strategy is often dictated by the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups within the molecule.

II. Nucleophilic Substitution: A Direct Approach

This strategy relies on the reaction of a methyl 2-(halomethyl)benzoate with piperidine. The most common starting material for this route is Methyl 2-(bromomethyl)benzoate.

A. Rationale and Mechanism

The underlying principle of this method is a standard SN2 reaction. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion serves as the leaving group, resulting in the formation of the desired product.

Diagram 1: Nucleophilic Substitution of Methyl 2-(bromomethyl)benzoate

B. Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate

The requisite starting material, Methyl 2-(bromomethyl)benzoate, can be prepared from Methyl o-toluate (methyl 2-methylbenzoate) via a free-radical bromination reaction.

Materials:

-

Methyl o-toluate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of Methyl o-toluate (15.3 mmol) in refluxing carbon tetrachloride (20 mL), add N-Bromosuccinimide (3 g) and AIBN (0.10 g).[2]

-

Maintain the reflux for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.[2]

-

Filter the mixture to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(bromomethyl)benzoate, which can be purified by column chromatography or used directly in the next step.

C. Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-(bromomethyl)benzoate

-

Piperidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

Procedure:

-

Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq) to the solution.

-

To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Acetonitrile/DMF | Aprotic polar solvents that facilitate SN2 reactions. |

| Base | K₂CO₃ | To neutralize the HBr formed during the reaction, driving the equilibrium towards the product. |

| Temperature | Room Temperature | Generally sufficient for this reaction; heating may lead to side reactions. |

Table 1: Reaction Parameters for Nucleophilic Substitution

III. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[1][3] This reaction is particularly useful when the nucleophilic substitution approach is not feasible or gives low yields.

A. Rationale and Mechanism

This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. The catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

B. Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1]

-

A suitable phosphine ligand (e.g., racemic-BINAP or XPhos)[1][3]

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl 2-bromobenzoate (1.0 mmol), Palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).[3] Alternatively, use Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).[1]

-

Add anhydrous toluene (5 mL) to the flask.[3]

-

Add piperidine (1.2 mmol) to the mixture.[3]

-

Finally, add sodium tert-butoxide (1.4 mmol).[3]

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.[1][3]

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

| Component | Molar Ratio (to Aryl Halide) | Rationale |

| Palladium Catalyst | 0.02 | Catalytic amount sufficient for the reaction. |

| Phosphine Ligand | 0.03 - 0.04 | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Piperidine | 1.2 | A slight excess ensures complete consumption of the aryl halide. |

| Base (NaOtBu) | 1.4 | A strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle. |

Table 2: Stoichiometry for Buchwald-Hartwig Amination

C. Potential Side Reactions and Troubleshooting

-

Hydrodehalogenation: The aryl halide can be reduced to methyl benzoate.[3] This can be minimized by ensuring an efficient catalytic system and appropriate reaction conditions.

-

Ester Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] Using anhydrous solvents and reagents is crucial.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is essential.

IV. Scale-up Synthesis via Nucleophilic Aromatic Substitution

For larger-scale production, a robust and cost-effective method is paramount. Nucleophilic aromatic substitution using a more reactive aryl halide, such as Methyl 2-fluorobenzoate, can be an excellent choice.[4]

A. Rationale

The high electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and a better leaving group in nucleophilic aromatic substitution reactions, often leading to higher reactivity compared to other halo-benzoates.[4]

Diagram 3: Workflow for Scale-up Synthesis

B. Experimental Protocol

Materials:

-

Methyl 2-fluorobenzoate

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous toluene

Procedure:

-

Charge a suitable reactor with Methyl 2-fluorobenzoate (1.0 eq) and anhydrous toluene.[4]

-

Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.[4]

-

Add piperidine (1.2 eq) dropwise over 30 minutes at room temperature.[4]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.[4]

-

After completion, cool the mixture to room temperature.[4]

-

Filter the mixture to remove inorganic salts and wash the filter cake with toluene.[4]

-

Combine the organic filtrates, wash with water and then brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

-

Purify the crude product by vacuum distillation to yield Methyl 2-(piperidin-1-yl)benzoate.[4]

| Parameter | Condition | Rationale for Scale-up |

| Starting Material | Methyl 2-fluorobenzoate | Higher reactivity allows for potentially shorter reaction times and higher throughput. |

| Base | K₂CO₃ | A cost-effective and easily handled base suitable for large-scale operations. |

| Purification | Vacuum Distillation | A more practical and scalable purification method compared to column chromatography for larger quantities. |

Table 3: Key Considerations for Scale-up Synthesis

V. Synthesis of Derivatives

The synthetic methodologies described above can be readily adapted for the synthesis of a wide range of derivatives.

-

Varying the Amine: By substituting piperidine with other primary or secondary amines, a diverse library of N-substituted 2-(aminomethyl)benzoates can be generated.

-

Modifying the Benzoate Ring: Starting with substituted methyl 2-halobenzoates or methyl 2-(halomethyl)benzoates allows for the introduction of various functional groups on the aromatic ring, enabling the exploration of structure-activity relationships.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other functional groups.

VI. Conclusion

The synthesis of this compound and its derivatives is achievable through several robust and versatile synthetic routes. The choice between nucleophilic substitution and palladium-catalyzed cross-coupling will depend on factors such as starting material availability, cost, and the desired scale of the reaction. For large-scale synthesis, nucleophilic aromatic substitution with a highly reactive starting material like methyl 2-fluorobenzoate presents an efficient and scalable option. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize these valuable compounds for their drug discovery and development programs.

References

Methodological & Application